molecular formula C22H24N6O3 B2955175 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1211610-65-9

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2955175
CAS No.: 1211610-65-9
M. Wt: 420.473
InChI Key: HZKOZJCHTBWMRS-UHFFFAOYSA-N
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Description

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

A study investigated the antioxidant and anticancer activity of novel derivatives including those similar to the specified compound. These compounds showed significant antioxidant activity, with some derivatives being more effective than ascorbic acid. Their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, revealing notable cytotoxic effects (Tumosienė et al., 2020).

Inhibition of Kinases

Research on novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, related structurally to the queried compound, identified their potential as dual inhibitors of CLK1 and DYRK1A kinases. This finding is significant for the development of new pharmacological inhibitors (Loidreau et al., 2013).

Antimicrobial Activity

The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, which share a similar structural framework, was studied. These compounds were screened for antimicrobial activity, showing potential for use in this field (Ravindra et al., 2008).

Imaging Cerebral Adenosine A2A Receptors

A derivative of the mentioned compound was developed as a tracer for mapping cerebral adenosine A2A receptors with PET imaging. This application is crucial for neurological research and diagnostics (Zhou et al., 2014).

Anti-5-Lipoxygenase Agents

A series of pyrazolopyrimidines derivatives, structurally akin to the compound , were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. These findings are significant for the development of treatments for conditions involving these pathways (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-30-17-7-4-16(5-8-17)6-9-20(29)23-10-11-28-22-19(14-27-28)21(25-15-26-22)24-13-18-3-2-12-31-18/h2-5,7-8,12,14-15H,6,9-11,13H2,1H3,(H,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKOZJCHTBWMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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